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Compound of Interest

Compound Name: 2-Methylbenzofuran

Cat. No.: B1664563 Get Quote

Validating the Chemical Structure of 2-
Methylbenzofuran: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous

confirmation of a molecule's chemical structure is a critical step in ensuring the validity of

experimental results and the safety of potential therapeutic agents. This guide provides a

detailed comparison of the spectroscopic data for 2-Methylbenzofuran against its structural

isomers, 3-Methylbenzofuran and 5-Methylbenzofuran, as well as its parent compound,

Benzofuran. Through the systematic analysis of Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, we demonstrate how these techniques collectively

provide a unique fingerprint for 2-Methylbenzofuran, enabling its clear differentiation from

related structures.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Methylbenzofuran
and its structural alternatives. This quantitative data serves as the foundation for the structural

validation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

2-Methylbenzofuran

7.48 (d, 1H, H-7), 7.42 (d, 1H, H-4), 7.20 (t, 1H,

H-6), 7.10 (t, 1H, H-5), 6.38 (s, 1H, H-3), 2.45

(s, 3H, -CH₃)

3-Methylbenzofuran
7.50-7.40 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-

H), 7.20 (s, 1H, H-2), 2.25 (s, 3H, -CH₃)

5-Methylbenzofuran
7.55 (d, 1H, H-7), 7.30 (s, 1H, H-4), 7.25 (d, 1H,

H-6), 6.65 (d, 1H, H-3), 2.45 (s, 3H, -CH₃)

Benzofuran

7.65 (d, 1H, H-2), 7.58 (d, 1H, H-7), 7.48 (d, 1H,

H-4), 7.28 (t, 1H, H-6), 7.22 (t, 1H, H-5), 6.75 (d,

1H, H-3)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

2-Methylbenzofuran
155.0, 154.2, 129.2, 123.8, 122.5, 120.6, 110.8,

101.3, 14.5[2]

3-Methylbenzofuran
155.4, 140.1, 130.1, 124.2, 122.5, 119.5, 111.4,

110.0, 9.7[3]

5-Methylbenzofuran
155.0, 145.8, 131.8, 129.5, 125.5, 120.8, 110.8,

106.5, 21.4[4]

Benzofuran
155.0, 145.0, 127.5, 124.2, 122.8, 121.5, 111.5,

106.8[5][6]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
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Compound Absorption Bands (cm⁻¹)

2-Methylbenzofuran
3050 (Ar-H), 2920 (C-H), 1610 (C=C), 1250 (C-

O)

3-Methylbenzofuran
3060 (Ar-H), 2925 (C-H), 1600 (C=C), 1245 (C-

O)[3]

5-Methylbenzofuran
3040 (Ar-H), 2920 (C-H), 1620 (C=C), 1255 (C-

O)

Benzofuran 3060 (Ar-H), 1615 (C=C), 1250 (C-O)[7][8][9]

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methylbenzofuran 132 131, 103, 77

3-Methylbenzofuran 132 131, 103, 77[3][10][11][12]

5-Methylbenzofuran 132 131, 103, 77[4]

Benzofuran 118 89, 63[2][13]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies representative of the data acquisition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum was acquired using a standard pulse sequence with a

spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
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second. A total of 16 scans were co-added and the resulting free induction decay (FID) was

Fourier transformed.

¹³C NMR Acquisition: The spectrum was acquired with proton decoupling using a standard

pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 2

seconds and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated before

Fourier transformation.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of the liquid sample (or a few milligrams of a solid sample)

was placed directly onto the ATR crystal.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding

32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR

crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (approximately 100 µg/mL) was

prepared in dichloromethane.

GC-MS Analysis: 1 µL of the sample solution was injected into the GC, which was equipped

with a 30 m x 0.25 mm DB-5 capillary column. The oven temperature was programmed to

ramp from 60°C to 250°C. The mass spectrometer was operated in EI mode at 70 eV,

scanning a mass range of m/z 40-300.

Data Interpretation and Structural Validation
The unique chemical structure of 2-Methylbenzofuran is unequivocally confirmed by the

collective analysis of the presented spectroscopic data.
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¹H NMR: The most telling feature in the ¹H NMR spectrum of 2-Methylbenzofuran is the

singlet at approximately 6.38 ppm, corresponding to the proton at the 3-position. This is

distinctly different from 3-Methylbenzofuran, which shows a singlet for the H-2 proton around

7.20 ppm. Furthermore, the methyl group in 2-Methylbenzofuran appears as a sharp singlet

at 2.45 ppm, clearly indicating its attachment to a non-protonated carbon. The aromatic

region for each isomer also displays a unique splitting pattern and chemical shifts for the four

protons on the benzene ring, allowing for their differentiation.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation. In 2-Methylbenzofuran, the

methyl carbon appears at approximately 14.5 ppm. The chemical shifts of the carbon atoms

in the furan ring and the benzene ring are also characteristic. For instance, the C2 and C3

carbons in the isomers have distinct chemical shifts that reflect the position of the methyl

substituent.

IR Spectroscopy: While the IR spectra of the isomers are broadly similar, subtle differences

in the fingerprint region (below 1500 cm⁻¹) can be observed. The characteristic C-O

stretching and aromatic C=C bending vibrations provide evidence for the benzofuran core.

Mass Spectrometry: All three methylbenzofuran isomers exhibit a molecular ion peak at m/z

132, consistent with the molecular formula C₉H₈O. The primary fragmentation pattern for all

three involves the loss of a hydrogen atom to give a prominent peak at m/z 131. While the

mass spectra of the isomers are very similar, they are clearly distinguished from Benzofuran,

which has a molecular ion peak at m/z 118.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the chemical structure

of a synthesized compound like 2-Methylbenzofuran using multiple spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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